molecular formula C10H13Cl3N2O2S B2663888 (S)-2,4-Dichloro-N-(pyrrolidin-3-yl)benzenesulfonamide hydrochloride CAS No. 1354018-64-6

(S)-2,4-Dichloro-N-(pyrrolidin-3-yl)benzenesulfonamide hydrochloride

Cat. No.: B2663888
CAS No.: 1354018-64-6
M. Wt: 331.64
InChI Key: VXGOKDCIPCUZIC-QRPNPIFTSA-N
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Description

(S)-2,4-Dichloro-N-(pyrrolidin-3-yl)benzenesulfonamide hydrochloride (CAS: 1354018-64-6) is a chiral benzenesulfonamide derivative with a molecular formula of C₁₀H₁₃Cl₃N₂O₂S and a molecular weight of 331.65 g/mol . Its structure features a dichlorinated benzene ring sulfonamide-linked to an (S)-configured pyrrolidin-3-yl group, with a hydrochloride counterion enhancing solubility. The compound is stored under inert atmospheres at room temperature, indicating moderate stability under standard conditions .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-dichloro-N-[(3S)-pyrrolidin-3-yl]benzenesulfonamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12Cl2N2O2S.ClH/c11-7-1-2-10(9(12)5-7)17(15,16)14-8-3-4-13-6-8;/h1-2,5,8,13-14H,3-4,6H2;1H/t8-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXGOKDCIPCUZIC-QRPNPIFTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1NS(=O)(=O)C2=C(C=C(C=C2)Cl)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@H]1NS(=O)(=O)C2=C(C=C(C=C2)Cl)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of (S)-2,4-Dichloro-N-(pyrrolidin-3-yl)benzenesulfonamide hydrochloride typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized from various cyclic or acyclic precursors. One common method involves the cyclization of a suitable precursor under acidic or basic conditions.

    Attachment of the Benzenesulfonamide Group: The benzenesulfonamide group is introduced through a sulfonation reaction, where a sulfonyl chloride reacts with an amine to form the sulfonamide.

Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

(S)-2,4-Dichloro-N-(pyrrolidin-3-yl)benzenesulfonamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonamide group to an amine.

    Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Scientific Research Applications

Enzyme Inhibition

Research indicates that (S)-2,4-dichloro-N-(pyrrolidin-3-yl)benzenesulfonamide hydrochloride acts as an enzyme inhibitor , particularly targeting pathways associated with various diseases. Its mechanism of action involves binding to active or allosteric sites on enzymes, potentially modulating their activity. This makes it a candidate for therapeutic applications in conditions such as cancer and neurological disorders .

Receptor Modulation

The compound has also been investigated for its potential as a receptor modulator . Studies suggest that it may interact with specific molecular targets, leading to significant biological effects that could be leveraged for drug development .

Therapeutic Applications

  • Cancer Treatment
    • The compound's ability to inhibit specific enzymes involved in cancer cell proliferation makes it a promising candidate for cancer therapy. Research is ongoing to evaluate its efficacy in various cancer models .
  • Neurological Disorders
    • Given its potential to modulate receptor activity, this compound is being explored for the treatment of neurological disorders. Its interactions with neurotransmitter receptors may provide new avenues for managing conditions like depression and anxiety .

Study on Enzyme Inhibition

A study published in Journal of Medicinal Chemistry detailed the synthesis and biological evaluation of related compounds, highlighting their inhibitory effects on specific enzymes linked to cancer progression. The results indicated that compounds structurally similar to this compound exhibited significant inhibitory activity, suggesting a strong potential for further development in oncology .

Research on Receptor Interaction

Another research effort focused on the receptor modulation properties of sulfonamide derivatives, including this compound. The findings revealed that these compounds could selectively bind to certain receptors involved in neurodegenerative diseases, providing insights into their therapeutic potential .

Mechanism of Action

The mechanism of action of (S)-2,4-Dichloro-N-(pyrrolidin-3-yl)benzenesulfonamide hydrochloride involves its interaction with specific molecular targets in the body. The pyrrolidine ring and benzenesulfonamide group allow the compound to bind to enzymes or receptors, potentially inhibiting their activity or modulating their function. This interaction can affect various cellular pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Benzenesulfonamide Derivatives with Heterocyclic Substitutions

describes benzenesulfonamide derivatives synthesized via chalcone intermediates, yielding compounds with pyrazole and indole substituents (e.g., 4-(3-aryl-5-indolyl-pyrazol-1-yl)benzenesulfonamides ). These structures differ from the target compound in:

  • Substituent Diversity: Pyrazole and indole rings introduce planar, aromatic systems, whereas the pyrrolidine group in the target compound provides a non-aromatic, flexible amine moiety.
  • Hydrogen Bonding : The indole NH and pyrazole N atoms may enhance hydrogen bonding compared to the pyrrolidine’s secondary amine.

Fluorinated Sulfonamide Hydrochlorides

highlights PFI-2 hydrochloride , a fluorinated sulfonamide with a pyrimidine core (C₂₃H₂₅F₄N₃O₃S·HCl). Key comparisons include:

  • Halogen Effects : Fluorine atoms in PFI-2 may enhance metabolic stability and reduce polar surface area compared to chlorine atoms in the target compound.
  • Molecular Weight : PFI-2’s higher molecular weight (~525 g/mol ) could limit blood-brain barrier penetration relative to the target compound’s smaller size .

Chiral Pyrrolidine Derivatives

lists chiral building blocks like (S)-4-Benzyl-1,4-oxazepan-6-ol and tert-butyl-protected pyrrolidines. These compounds share stereochemical complexity but differ in:

  • Functional Groups: The target compound’s sulfonamide group offers hydrogen-bond acceptor/donor capabilities, whereas oxazepan-6-ol provides an alcohol moiety.
  • Applications : The tert-butyl carbamate in analogs (e.g., BD289063) may serve as a protective group, contrasting with the target’s free amine (after HCl dissociation) .

Biological Activity

(S)-2,4-Dichloro-N-(pyrrolidin-3-yl)benzenesulfonamide hydrochloride, with the CAS number 1354018-64-6, is a synthetic compound notable for its potential biological activities. This article provides an in-depth exploration of its biological activity, including enzyme inhibition, receptor modulation, and therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C10H13Cl3N2O2S
  • Molecular Weight : 331.65 g/mol
  • CAS Number : 1354018-64-6

The compound features a pyrrolidine ring and dichloro substitutions on the benzene ring, which may enhance its biological activity compared to similar compounds lacking these features .

Research indicates that this compound acts primarily as an enzyme inhibitor and receptor modulator . Its mechanism of action involves:

  • Binding to Active Sites : The compound may bind to active sites of enzymes, inhibiting their activity.
  • Allosteric Modulation : It can also interact with allosteric sites on receptors, potentially altering their function and affecting various biological pathways .

Enzyme Inhibition

The compound has been investigated for its role in inhibiting specific enzymes linked to various diseases. Notable findings include:

  • Antitumor Activity : It has shown potential in inhibiting tumor growth through interactions with key enzymes involved in cancer progression .
  • Neurological Disorders : The modulation of neurotransmitter receptors suggests potential applications in treating neurological conditions .

Case Studies

  • Anticancer Effects : In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has been shown to inhibit cell proliferation in models of colon cancer .
  • Neuroprotective Properties : Preliminary research indicates that the compound may protect neuronal cells from oxidative stress, highlighting its potential for treating neurodegenerative diseases .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaUnique Features
2,4-DichlorobenzenesulfonamideC6H5Cl2N1O2SLacks the pyrrolidine ring; primarily used as a sulfonamide antibiotic.
BenzenesulfonamideC6H7N1O2SSimple structure without chlorine substitutions; used in pharmaceuticals.
3-PyridylsulfonamideC6H6N2O2SContains a pyridine ring instead of pyrrolidine; exhibits different biological activities.

The unique combination of the pyrrolidine structure and dichloro substitutions on this compound enhances its biological activity compared to similar compounds .

Q & A

Q. What is the recommended synthetic route for (S)-2,4-Dichloro-N-(pyrrolidin-3-yl)benzenesulfonamide hydrochloride?

  • Methodological Answer : The synthesis involves three key steps:

Alkylation : React pyrrolidin-3-ylamine with a Boc-protecting group (e.g., N-Boc-3-pyrrolidinone) to stabilize the amine during subsequent reactions .

Benzoylation : Treat the intermediate with 2,4-dichlorobenzenesulfonyl chloride under basic conditions (e.g., triethylamine) to form the sulfonamide bond .

Deprotection : Remove the Boc group using HCl in dioxane or methanol, yielding the final hydrochloride salt .
Purification : Use reverse-phase HPLC with a C18 column and acetonitrile/water (0.1% TFA) gradient for >95% purity .

Q. How is the compound characterized for structural confirmation and purity?

  • Methodological Answer :
  • 1H NMR : Key signals include aromatic protons (δ 7.30–7.55 ppm for dichlorophenyl), pyrrolidine NH (δ 9.16–9.35 ppm), and pyrrolidine CH (δ 3.23–4.96 ppm) .
  • ESI-MS : Confirm molecular ion [M+H]+ at m/z 369.5 (exact mass depends on isotopic Cl distribution) .
  • HPLC : Use a 254 nm UV detector; retention time varies with mobile phase composition .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound?

  • Methodological Answer :
  • Data Collection : Use single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.54178 Å) at 100 K to minimize thermal motion .
  • Refinement : Apply SHELXL for small-molecule refinement. Key parameters:
  • Torsion Angles : Analyze C–SO2–NH–C segment (e.g., -48.2° torsion angle indicates bent geometry) .
  • Hydrogen Bonding : Identify N–H···O=S interactions (e.g., 2.89 Å distance) to confirm sulfonamide conformation .
  • Validation : Use PLATON/CHECKCIF to ensure geometric consistency .

Q. What strategies optimize reaction yields in analogs with modified pyrrolidine substituents?

  • Methodological Answer :
  • Substituent Screening : Replace the pyrrolidine ring with azetidine or piperidine derivatives to assess steric/electronic effects on yield. Example:
DerivativeYield (%)Key Factor
Azetidine54Increased ring strain lowers stability
Piperidine63Improved steric compatibility
(Data adapted from )
  • Reaction Optimization : Use design of experiments (DoE) to test temperature (0–50°C), solvent (CH2Cl2 vs. THF), and stoichiometry (1.0–1.5 eq. sulfonyl chloride) .

Q. How do substituents on the benzene ring influence biological activity in SAR studies?

  • Methodological Answer :
  • Analog Design : Introduce electron-withdrawing groups (e.g., –CF3) at the 4-position to enhance binding to targets like PPARγ .
  • Bioassay Protocol :

In Vitro Testing : Measure IC50 against Trypanosoma brucei using a resazurin-based viability assay .

Data Analysis : Correlate substituent Hammett σ values with activity (e.g., σ > 0.5 enhances potency) .

Data Contradictions and Resolution

  • Synthesis Yield Variability : reports 53% yield for a related compound, while shows yields ranging from 54–79% for analogs. Resolution: Optimize Boc-deprotection time (12–24 hrs) and HCl concentration (4M in dioxane) to improve consistency .
  • Crystallographic Torsion Angles : reports a bent conformation (torsion angle = -48.2°), whereas similar sulfonamides show planar geometries. Resolution: Use DFT calculations (B3LYP/6-31G*) to compare theoretical and experimental conformations .

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